

# Enasidenib: A Technical Guide to Synthesis and Chemical Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, chemical structure, and mechanism of action of **Enasidenib** (formerly AG-221), a first-in-class, oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. **Enasidenib** is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) in adult patients with an IDH2 mutation.[1][2]

## **Chemical Structure and Properties**

**Enasidenib** is a substituted 1,3,5-triazine derivative.[1] Its chemical structure is characterized by a central triazine ring linked to a (2-hydroxy-2-methylpropyl)amino group, a 6-(trifluoromethyl)pyridin-2-yl group, and a [2-(trifluoromethyl)pyridin-4-yl]amino group.[1][3]

Table 1: Chemical and Physical Properties of **Enasidenib** 



| Property          | Value                                                                                                                                            | Reference(s) |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | 2-methyl-1-[[4-[6-<br>(trifluoromethyl)-2-pyridinyl]-6-<br>[[2-(trifluoromethyl)-4-<br>pyridinyl]amino]-1,3,5-triazin-2-<br>yl]amino]propan-2-ol | [1]          |
| Molecular Formula | C19H17F6N7O                                                                                                                                      | [1][4]       |
| Molecular Weight  | 473.38 g/mol                                                                                                                                     | [4]          |
| CAS Number        | 1446502-11-9                                                                                                                                     | [1]          |
| Appearance        | White to off-white solid                                                                                                                         | [4]          |
| Synonyms          | AG-221, CC-90007                                                                                                                                 | [5][6]       |

## **Synthesis of Enasidenib**

The synthesis of **Enasidenib** is a multi-step process involving the sequential construction of the substituted triazine core. The key starting materials include 2-trifluoromethylpyridine and cyanuric chloride. A representative synthetic route is detailed in patent literature, such as WO 2016126798.[5][7] The overall pathway involves the formation of key pyridine and triazine intermediates followed by coupling reactions to assemble the final molecule.





Click to download full resolution via product page

Caption: Figure 1: Simplified Chemical Synthesis Pathway of Enasidenib



## **Experimental Protocol: Synthesis of Enasidenib**

The following protocol is a summarized representation based on procedures outlined in patent literature.[7] Researchers should consult the original patents for complete experimental details, safety precautions, and characterization of intermediates.

#### Step 1: Preparation of 6-trifluoromethyl-pyridine-2-carboxylic acid

- A solution of 2-trifluoromethyl pyridine (2.45 mol) in diethyl ether and hexanes is cooled to between -75 °C and -65 °C under a nitrogen atmosphere.[7]
- n-Butyl lithium (1.6 M in hexane) is added dropwise, maintaining the temperature below -65
   °C.[7]
- Dimethylaminoethanol (3.67 mol) is added, followed by stirring.[7]
- The reaction mixture is poured over crushed dry ice, allowed to warm, and then acidified with 6N HCl to a pH of 1.0-2.0.[7]
- The product is extracted with ethyl acetate, washed with brine, concentrated, and dried to yield 6-trifluoromethyl-pyridine-2-carboxylic acid.[7]

#### Step 2: Formation of Key Intermediates

- Subsequent steps involve the conversion of the carboxylic acid to an amide, then a nitrile, and finally a carboximidamide, which serves as a key building block for the triazine core.[5]
- Separately, cyanuric chloride is reacted sequentially with 2-amino-4-(trifluoromethyl)pyridine
  and the prepared carboximidamide under basic conditions to form the disubstituted triazine
  core.[5][8]

#### Step 3: Final Assembly and Purification

- The disubstituted triazine intermediate is reacted with 1-amino-2-methylpropan-2-ol, typically at an elevated temperature, to displace the final chlorine atom and form **Enasidenib**.
- The crude product is purified. A typical final purification step involves crystallization:



- The crude product is dissolved in a suitable solvent (e.g., 2-methyltetrahydrofuran). [9
  from first search]
- The solution is concentrated, heated (e.g., to 45 °C), and an anti-solvent (e.g., n-heptane) is added slowly to induce crystallization. Seeding crystals may be used. [9 from first search]
- The mixture is cooled, stirred, and the solid product is collected by filtration, washed, and dried under vacuum. A yield of 96% for this crystallization step has been reported. [9 from first search]

### **Mechanism of Action**

**Enasidenib** functions by selectively inhibiting the mutated IDH2 enzyme, which is found in certain AML cells. Wild-type IDH2 catalyzes the conversion of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG).[2] However, mutations in IDH2 (e.g., R140Q, R172S, R172K) confer a neomorphic activity, causing the enzyme to convert  $\alpha$ -KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[2][7] High levels of 2-HG competitively inhibit  $\alpha$ -KG-dependent dioxygenases, such as TET enzymes, leading to DNA and histone hypermethylation. This epigenetic dysregulation blocks the differentiation of hematopoietic progenitor cells, contributing to leukemogenesis.[7]

**Enasidenib** acts as an allosteric inhibitor, binding to the mutant IDH2 enzyme and blocking its neomorphic activity.[2][7] This leads to a significant reduction in 2-HG levels, which in turn restores the function of  $\alpha$ -KG-dependent dioxygenases, reverses hypermethylation, and promotes the differentiation of leukemic blasts into mature myeloid cells.[7][9]





Figure 2: Enasidenib Mechanism of Action Signaling Pathway

Click to download full resolution via product page

Caption: Figure 2: Enasidenib Mechanism of Action Signaling Pathway



## **Quantitative Data**

Table 2: Inhibitory Activity of Enasidenib

| Target Enzyme Isoform     | IC50 Value | Reference(s)          |
|---------------------------|------------|-----------------------|
| IDH2 R140Q Homodimer      | 100 nM     | [9 from first search] |
| IDH2 R140Q/WT Heterodimer | 30 nM      | [9 from first search] |
| IDH2 R172K/WT Heterodimer | 10 nM      | [9 from first search] |
| IDH2 R172K                | 400 nM     | [4]                   |

Table 3: Pharmacokinetic Parameters of **Enasidenib** (100 mg daily dose)

| Parameter                                     | Value                      | Reference(s)          |
|-----------------------------------------------|----------------------------|-----------------------|
| Peak Plasma Concentration (C <sub>max</sub> ) | 13.1 mcg/mL (steady state) | [2]                   |
| Mean Volume of Distribution (Vd)              | 55.8 L                     | [2]                   |
| Plasma Protein Binding                        | 98.5%                      | [2]                   |
| Mean Elimination Half-life (t1/2)             | 137 hours                  | [5 from first search] |
| Route of Elimination                          | 89% Feces, 11% Urine       | [2]                   |

Table 4: Clinical Efficacy in Relapsed/Refractory AML (Phase I/II Study)



| Outcome                            | Value            | Reference(s)                                |
|------------------------------------|------------------|---------------------------------------------|
| Overall Response Rate (ORR)        | 38.8% - 40%      | [3 from first search, 23 from first search] |
| Complete Remission (CR) Rate       | 19.3% - 19.6%    | [3 from first search, 23 from first search] |
| Median Overall Survival (OS)       | 8.8 - 9.3 months | [3 from first search, 17]                   |
| Median OS in Patients Achieving CR | 19.7 - 23 months | [2, 3 from first search]                    |

## **Analytical and Characterization Methods**

The identity and purity of **Enasidenib** are confirmed using standard analytical techniques.

Table 5: Spectroscopic Data for Enasidenib

| Technique          | Data                                                                                                                                                                                          | Reference(s) |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| <sup>1</sup> H NMR | (METHANOL-d <sub>4</sub> ) δ 8.62-8.68<br>(m, 2 H), 8.47-8.50 (m, 1 H),<br>8.18-8.21 (m, 1 H), 7.96-7.98<br>(m, 1 H), 7.82-7.84 (m, 1 H),<br>3.56-3.63 (d, J = 28 Hz, 2 H),<br>1.30 (s, 6 H). | [7]          |
| LC-MS              | m/z 474.3 (M+H)+                                                                                                                                                                              | [7]          |

# Experimental Protocol: UPLC-MS/MS for Quantification in Plasma

This protocol describes a validated method for determining **Enasidenib** concentrations in rat plasma, suitable for pharmacokinetic studies. [5 from first search, 12 from first search]

#### 1. Sample Preparation:

• To a plasma sample, add an internal standard (IS), such as diazepam.



- Precipitate proteins by adding acetonitrile.
- Vortex and centrifuge the sample.
- Collect the supernatant for analysis. [5 from first search]
- 2. Chromatographic Conditions:
- System: Waters UPLC system. [5 from first search]
- Column: Acquity UPLC BEH C18. [5 from first search]
- Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water. [5 from first search]
- Analysis Time: Approximately 3 minutes. [5 from first search]
- 3. Mass Spectrometry Conditions:
- Ionization: Positive ion electrospray ionization (ESI+). [5 from first search]
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- Mass Transitions:
  - Enasidenib: m/z 474.2 → 456.1 and m/z 474.2 → 267.0. [5 from first search, 12 from first search]
  - Diazepam (IS): m/z 285.0 → 154.0. [5 from first search]
- 4. Method Validation:
- Linearity: The method demonstrated good linearity in the concentration range of 1.0–1000 ng/mL ( $r^2 = 0.9985$ ). [5 from first search, 12 from first search]
- Precision and Accuracy: Intraday and interday precision values were within 2.25–8.40% and 3.94–5.46%, respectively. Accuracy values ranged from -1.44 to 2.34%. [12 from first search]





Click to download full resolution via product page

Caption: Figure 3: General Experimental Workflow for Enasidenib

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. WO2020239759A1 Amorphous enasidenib in a stabilized form Google Patents [patents.google.com]
- 2. Enasidenib | C19H17F6N7O | CID 89683805 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solid forms of 2-methyl-1-[(4-[6-(trifluoromethyl)pyridin-2-yl]-6-{[2-(trifluoromethyl)pyridin-4-yl]amino}-1,3,5-triazin-2-yl) amino]propan-2-ol Patent US-12215094-B2 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]



- 8. mdpi.com [mdpi.com]
- 9. ENASIDENIB (AG-221) IN MUTANT-IDH2 RELAPSED OR REFRACTORY ACUTE... M.
   Stein E - Jun 24 2017 [library.ehaweb.org]
- To cite this document: BenchChem. [Enasidenib: A Technical Guide to Synthesis and Chemical Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8038215#synthesis-and-chemical-structure-of-enasidenib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com